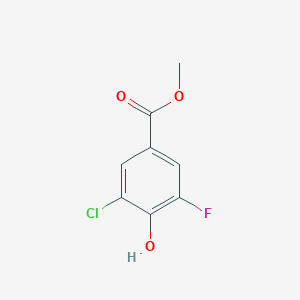

Methyl 3-chloro-5-fluoro-4-hydroxybenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

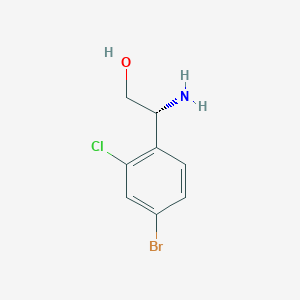

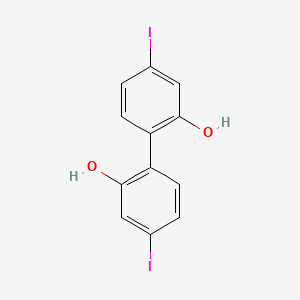

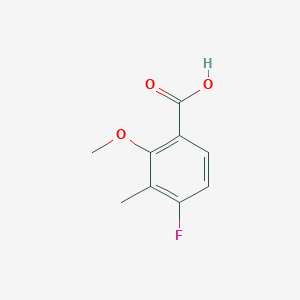

“Methyl 3-chloro-5-fluoro-4-hydroxybenzoate” is a chemical compound with the molecular formula C8H6ClFO3 . It is a derivative of benzoic acid, specifically a methyl ester, and contains functional groups such as chloro, fluoro, and hydroxy substituents on the benzene ring .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring with three substituents: a chloro group at the 3-position, a fluoro group at the 5-position, and a hydroxy group at the 4-position. Additionally, there is a methyl ester group attached to the carboxylic acid .Scientific Research Applications

Fluorescent Sensors for Metal Ions

Methyl 3-chloro-5-fluoro-4-hydroxybenzoate derivatives have been explored for their potential as fluorescent sensors for metal ions. A study by Ye et al. (2014) synthesized a fluorogenic chemosensor from methyl 3,5-diformyl-4-hydroxybenzoate, which showed high selectivity and sensitivity towards Al3+ ions in methanol medium. This sensor could detect Al3+ at parts per billion levels and was also applied in bio-imaging fluorescent probe to detect Al3+ in human cervical HeLa cancer cell lines using confocal fluorescence microscopy (Ye et al., 2014).

Intermediate for Herbicides

This compound derivatives have been utilized in the synthesis of intermediates for herbicides. Zhou Yu (2002) reported the synthesis of 3-(4-Chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole from 4-chloro-2-fluoroanisole, which involved converting methyl 3,5-diformyl-4-hydroxybenzoate to various intermediates. This compound serves as an intermediate for developing herbicides, showcasing the application of this compound in agricultural chemistry (Zhou Yu, 2002).

Antibiotic Biosynthesis

The chlorinated derivatives of this compound have been studied for their role in the biosynthesis of antibiotics. Becker (1984) synthesized monochlorinated derivatives of 3-amino-5-hydroxybenzoic acid, which is essential for the biosynthesis of several important antibiotic classes. This research highlights the importance of chlorinated derivatives of this compound in medicinal chemistry and drug development (Becker, 1984).

properties

IUPAC Name |

methyl 3-chloro-5-fluoro-4-hydroxybenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO3/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3,11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVTRVDWNHQYAHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)Cl)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-Difluoro-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)aniline](/img/structure/B6335439.png)

![N-[4-(Trifluoromethyl)benzyl]cyclopropanamine hydrochloride](/img/structure/B6335457.png)